molecular formula C19H15FN2O3S B2972662 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide CAS No. 865249-03-2

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide

Cat. No. B2972662
CAS RN: 865249-03-2
M. Wt: 370.4
InChI Key: NVYMYQYYBUIUFJ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H15FN2O3S and its molecular weight is 370.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis of Triazoles

The compound serves as a precursor in the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles . This is significant because α-fluoroalkynes, which are key intermediates in this process, are typically unstable and challenging to access. The compound’s structure allows for [3+2] cycloaddition reactions with organic azides, facilitated by trifluoroacetic acid (TFA), providing a novel method to synthesize these triazoles .

Tyrosinase Inhibition and Anti-Melanogenesis

In the field of dermatology, particularly concerning hyperpigmentation disorders, this compound has shown potential as a tyrosinase inhibitor . It exhibits strong competitive inhibition against mushroom tyrosinase, which is a crucial enzyme in the melanin synthesis pathway. This suggests its use in developing therapeutic agents for conditions like melasma and age spots .

Synthetic Surrogate for α-Fluoroalkynes

Due to the inherent instability of α-fluoroalkynes, this compound can act as a synthetic surrogate, enabling various chemical transformations that would otherwise be difficult to achieve. This expands the toolkit available to synthetic chemists for creating novel molecules with potential applications across multiple fields .

Anti-Melanogenic Effects in Melanoma Cells

The compound has been studied for its effects on melanin content and cellular tyrosinase activity in B16F10 melanoma cells. It shows dose-dependent inhibitory effects, which could be leveraged in the development of treatments for melanoma, potentially reducing the aggressiveness of this skin cancer .

Development of Therapeutic Agents

The structural features of this compound make it a candidate for the development of various therapeutic agents. Its ability to interact with enzymes and receptors could lead to new drugs for treating diseases associated with hyperpigmentation and possibly other conditions .

properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-4-11-22-17-12(20)7-5-10-15(17)26-19(22)21-18(23)16-13(24-2)8-6-9-14(16)25-3/h1,5-10H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYMYQYYBUIUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide

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